molecular formula C19H14ClN3O2S B13365817 Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13365817
M. Wt: 383.9 g/mol
InChI Key: BRQPCXNBCLJZRL-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core linked to a thienyl group and a benzoate ester. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of pharmacological and biological activities, making it a valuable target for drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The chloro and thienyl groups may enhance binding affinity and selectivity, while the benzoate ester can improve the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

methyl 2-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate

InChI

InChI=1S/C19H14ClN3O2S/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3

InChI Key

BRQPCXNBCLJZRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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